Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.
Introduction of the ester group: The ester group can be introduced via esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.
Addition of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups, often through the use of tert-butyl chloride in the presence of a base.
Final modifications: The final steps may include various functional group modifications to achieve the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and tert-butoxy groups, using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes such as kinases or proteases, which play critical roles in signaling pathways and metabolic processes. By binding to these enzymes, the compound can inhibit their activity, leading to alterations in cellular functions and potentially inducing cell death in cancerous cells.
Comparison with Similar Compounds
Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine-4,6-dione: This compound lacks the ester and tert-butoxy groups, making it less complex but also potentially less active in biological assays.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, which can lead to different biological activities and chemical reactivities.
Pyrimido[4,5-d]pyrimidine derivatives: These bicyclic compounds have similar core structures but differ in their substituents, affecting their solubility, stability, and biological properties.
The uniqueness of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N2O6S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24) |
InChI Key |
NUXFDUOSNAJXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C(C)(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.